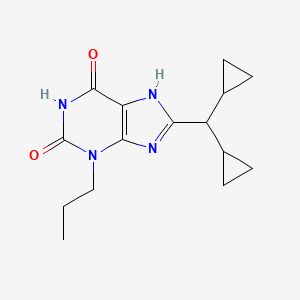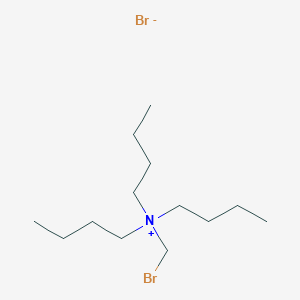![molecular formula C38H60O8-2 B14275336 2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate CAS No. 137204-05-8](/img/structure/B14275336.png)
2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene ring substituted with two tetradecyloxycarbonyl groups and two carboxylate groups, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate typically involves esterification reactions. One common method includes the reaction of 2,5-dihydroxyterephthalic acid with tetradecyl chloroformate in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Applications De Recherche Scientifique
2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of lipid membranes due to its amphiphilic nature.
Industry: It is used in the production of specialty polymers and coatings.
Mécanisme D'action
The mechanism by which 2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate exerts its effects is largely dependent on its interaction with other molecules. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where it can facilitate the transport of hydrophobic drugs across cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Bis(ethoxycarbonyl)benzene-1,4-dicarboxylate
- 2,5-Bis(methoxycarbonyl)benzene-1,4-dicarboxylate
- 2,5-Bis(butyloxycarbonyl)benzene-1,4-dicarboxylate
Uniqueness
Compared to similar compounds, 2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate has longer alkyl chains, which enhance its hydrophobic interactions and make it more suitable for applications involving lipid membranes and hydrophobic environments. This unique structural feature distinguishes it from other compounds with shorter alkyl chains, providing specific advantages in certain applications.
Propriétés
Numéro CAS |
137204-05-8 |
|---|---|
Formule moléculaire |
C38H60O8-2 |
Poids moléculaire |
644.9 g/mol |
Nom IUPAC |
2,5-bis(tetradecoxycarbonyl)terephthalate |
InChI |
InChI=1S/C38H62O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-45-37(43)33-29-32(36(41)42)34(30-31(33)35(39)40)38(44)46-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3,(H,39,40)(H,41,42)/p-2 |
Clé InChI |
CTCDUNSVNKYNRA-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1C(=O)[O-])C(=O)OCCCCCCCCCCCCCC)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]-](/img/structure/B14275255.png)
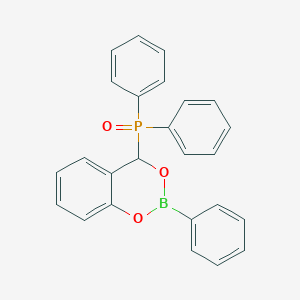
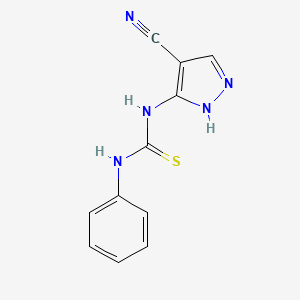
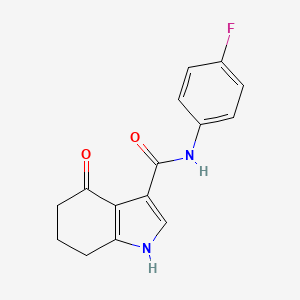
![3-[(1H-Indol-2-yl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14275287.png)
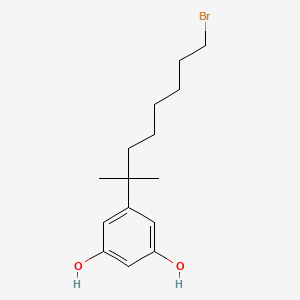
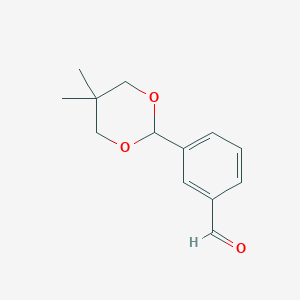
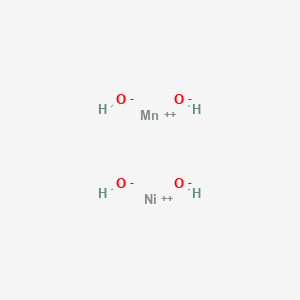
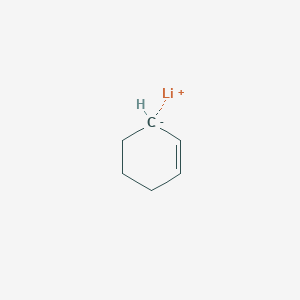


![[3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene](/img/structure/B14275342.png)
